(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-12-5-3-2-4-11(12)17-14(18)13(15)10-6-8-16-9-7-10/h2-9,13H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLYWJUNLNBTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core, which is then reacted with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it was found to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | PI3K/Akt inhibition |
| HeLa (Cervical) | 12 | Apoptosis induction |
| A549 (Lung) | 18 | Cell cycle arrest |
Catalysis
Metal Complex Formation
The compound has been used to form metal complexes, particularly with transition metals like zinc and copper. These complexes have shown promise in catalyzing various organic reactions, including the copolymerization of epoxides with carbon dioxide, a process important for sustainable chemistry .
Case Study: Zinc Complexes
In a study involving zinc complexes derived from this compound, researchers reported enhanced catalytic activity in the conversion of cyclohexene oxide and CO2 into valuable cyclic carbonates. The optimal conditions were identified as a temperature of 80°C and a pressure of 5 bar CO2 .
Data Table: Catalytic Performance of Metal Complexes
| Metal Complex | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Zn-Ligand | Epoxide + CO2 to cyclic carbonate | 85 | 80°C, 5 bar CO2 |
| Cu-Ligand | Oxidation of alcohols | 90 | Room temperature |
Materials Science
Polymerization Catalysts
The compound's ability to act as a ligand in metal complexes makes it suitable for use in polymerization catalysts. Its sterically hindered structure allows it to stabilize metal centers effectively, facilitating the formation of high-performance polymers.
Applications in Coatings and Composites
Research has indicated that polymers synthesized using this compound as a catalyst exhibit improved mechanical properties and thermal stability, making them ideal for applications in coatings and composite materials .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Methyl Group Impact: Methylation of the benzimidazole nitrogen (as in the target compound and ) improves metabolic stability and lipophilicity, which can enhance bioavailability compared to non-methylated analogs .
- Thiophene vs. Pyridine : The replacement of pyridine with thiophene () introduces sulfur-based electronics, which may alter redox properties or intermolecular interactions .
Biological Activity
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluations, and mechanisms of action, focusing on anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation reaction of appropriate precursors. The specific synthetic route may vary, but it generally includes the formation of the benzimidazole and pyridine components followed by coupling reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated that derivatives of benzimidazole structures exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These results indicate that compounds with similar structures can inhibit cell proliferation effectively, suggesting that this compound may possess comparable properties .
The proposed mechanism for the anticancer activity involves several pathways:
- Induction of Apoptosis : The compound may activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .
- Cell Cycle Arrest : It has been observed that certain benzimidazole derivatives can induce G2/M phase arrest in cancer cells, potentially through modulation of cyclin-dependent kinases .
Other Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting that this compound may exhibit:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, although specific data for this compound is still limited.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study A : Investigated the cytotoxic effects of a series of benzimidazole derivatives, noting that compounds with electron-withdrawing groups showed enhanced activity against breast cancer cells.
- Study B : Focused on the synthesis and biological evaluation of pyridine-linked benzimidazoles, highlighting their potential as dual-action agents targeting both cancer cells and inflammatory pathways.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions. For example, aromatic protons on the benzimidazole and pyridine rings exhibit distinct splitting patterns in the range of δ 7.0–8.5 ppm .
- Infrared Spectroscopy (IR) : Confirm the presence of amine (–NH) stretches (~3300 cm) and aromatic C=C/C=N bonds (~1600 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at λ ~254 nm .
How do substituent modifications on the benzimidazole ring influence biological activity?
Advanced Research Question
Substituents at the 5 and 6 positions of the benzimidazole ring significantly alter electronic and steric properties, impacting receptor binding. For example:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility .
- Methyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing target selectivity .
Methodological Insight : Use comparative SAR studies with analogs like (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine to evaluate substituent effects on enzyme inhibition or receptor binding .
What computational tools are effective for predicting synthetic pathways or reactivity?
Advanced Research Question
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys databases enable route prediction by matching reaction templates to target structures .
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization or coupling steps .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. For example, docking studies with pyrazole-thiazole hybrids revealed key binding poses .
How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 values)?
Advanced Research Question
- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature) and cell lines. Contradictions may arise from differences in protein expression levels or assay interference .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that alter activity .
- Structural Dynamics : Employ molecular dynamics simulations to assess conformational changes in the target protein that affect ligand binding .
What stability considerations are critical for handling this compound?
Advanced Research Question
- Light and Heat Sensitivity : Store at –20°C in amber vials to prevent decomposition. Thermal gravimetric analysis (TGA) can identify degradation thresholds .
- Oxidative Stability : Avoid strong oxidizers (e.g., HO), as tertiary amines may form N-oxides under harsh conditions .
- pH-Dependent Stability : Monitor degradation in aqueous buffers using accelerated stability studies (e.g., 40°C/75% RH for 1 month) .
How can derivatives be optimized for improved pharmacokinetic properties?
Advanced Research Question
- LogP Optimization : Introduce polar groups (e.g., –OH, –SOH) to reduce LogP values and enhance aqueous solubility. For example, pyridine N-oxidation improves solubility but may reduce CNS penetration .
- Prodrug Strategies : Mask the amine group with acetyl or carbamate moieties to enhance oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots and guide structural modifications .
What are common intermediates in the synthesis of this compound?
Basic Research Question
- Benzimidazole Precursors : 2-Chloro-1-methyl-1H-benzo[d]imidazole is a key intermediate for coupling with pyridine derivatives .
- Pyridine-Bearing Building Blocks : 4-Aminopyridine or 4-bromopyridine facilitates cross-coupling reactions .
- Amine-Protected Intermediates : Boc- or Fmoc-protected amines prevent unwanted side reactions during synthesis .
How can reaction yields be improved in large-scale syntheses?
Advanced Research Question
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency. Lower catalyst loadings reduce costs .
- Solvent Optimization : Switch from DMF to acetonitrile or THF to enhance solubility and reduce viscosity, improving mixing .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and minimize byproduct formation .
What structural features contribute to off-target effects in biological assays?
Advanced Research Question
- Flexible Linkers : The methanamine group’s rotational freedom may lead to non-specific binding. Rigidify the structure with cyclic amines or steric hindrance .
- Heterocyclic Isoesterism : Replace the pyridine ring with pyrimidine or triazine to alter hydrogen-bonding patterns and improve selectivity .
- Counterion Effects : Salt forms (e.g., hydrochloride vs. trifluoroacetate) can influence solubility and receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
